molecular formula C28H35NO6Si B14026585 (S)-2-(Benzylamino)-3-((tert-butyldiphenylsilyl)oxy)propan-1-OL oxalate

(S)-2-(Benzylamino)-3-((tert-butyldiphenylsilyl)oxy)propan-1-OL oxalate

Cat. No.: B14026585
M. Wt: 509.7 g/mol
InChI Key: BPHGZBYESZNARU-BQAIUKQQSA-N
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Description

(S)-2-(Benzylamino)-3-((tert-butyldiphenylsilyl)oxy)propan-1-OL oxalate is a chiral compound that features a benzylamino group, a tert-butyldiphenylsilyl-protected hydroxyl group, and an oxalate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Benzylamino)-3-((tert-butyldiphenylsilyl)oxy)propan-1-OL oxalate typically involves multiple steps:

    Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.

    Formation of Benzylamino Group: The protected intermediate undergoes a nucleophilic substitution reaction with benzylamine to introduce the benzylamino group.

    Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Benzylamino)-3-((tert-butyldiphenylsilyl)oxy)propan-1-OL oxalate can undergo various chemical reactions, including:

    Oxidation: The benzylamino group can be oxidized to form corresponding imines or amides.

    Reduction: The oxalate counterion can be reduced under specific conditions.

    Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride.

    Substitution: Acidic or basic conditions to remove the tert-butyldiphenylsilyl group.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of free amine or alcohol.

    Substitution: Formation of deprotected alcohol or new functionalized derivatives.

Scientific Research Applications

(S)-2-(Benzylamino)-3-((tert-butyldiphenylsilyl)oxy)propan-1-OL oxalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-(Benzylamino)-3-((tert-butyldiphenylsilyl)oxy)propan-1-OL oxalate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds or ionic interactions with biological molecules, while the tert-butyldiphenylsilyl group provides steric protection. The oxalate counterion may influence the solubility and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Benzylamino)-3-((tert-butyldimethylsilyl)oxy)propan-1-OL oxalate: Similar structure but with a tert-butyldimethylsilyl group instead of tert-butyldiphenylsilyl.

    (S)-2-(Benzylamino)-3-((tert-butyldiphenylsilyl)oxy)propan-1-OL acetate: Similar structure but with an acetate counterion instead of oxalate.

Uniqueness

The unique combination of the tert-butyldiphenylsilyl-protected hydroxyl group and the oxalate counterion in (S)-2-(Benzylamino)-3-((tert-butyldiphenylsilyl)oxy)propan-1-OL oxalate provides distinct steric and electronic properties, making it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C28H35NO6Si

Molecular Weight

509.7 g/mol

IUPAC Name

(2S)-2-(benzylamino)-3-[tert-butyl(diphenyl)silyl]oxypropan-1-ol;oxalic acid

InChI

InChI=1S/C26H33NO2Si.C2H2O4/c1-26(2,3)30(24-15-9-5-10-16-24,25-17-11-6-12-18-25)29-21-23(20-28)27-19-22-13-7-4-8-14-22;3-1(4)2(5)6/h4-18,23,27-28H,19-21H2,1-3H3;(H,3,4)(H,5,6)/t23-;/m0./s1

InChI Key

BPHGZBYESZNARU-BQAIUKQQSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H](CO)NCC3=CC=CC=C3.C(=O)(C(=O)O)O

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CO)NCC3=CC=CC=C3.C(=O)(C(=O)O)O

Origin of Product

United States

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